molecular formula C15H10ClF3O2 B1430244 5-(Chloro[4-(trifluoromethyl)phenyl]methyl)-1,3-benzodioxole CAS No. 1417543-27-1

5-(Chloro[4-(trifluoromethyl)phenyl]methyl)-1,3-benzodioxole

Cat. No.: B1430244
CAS No.: 1417543-27-1
M. Wt: 314.68 g/mol
InChI Key: OMZNLXUXZBTCCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various methods. In another study, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and evaluated for their analgesic potential .


Molecular Structure Analysis

The molecular structure of these compounds can be complex. For instance, the IUPAC name of berotralstat is 2-[3-(aminomethyl) phenyl]-N-[5-[®-(3-cyanophenyl)-(cyclopropylmethylamino) methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide, with a molecular formula of C30H26F4N6O .


Chemical Reactions Analysis

The chemical reactions involving these compounds can vary. For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be unique. For instance, 5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid, pinacol ester has a molecular weight of 320.55 . Another compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Mechanism of Action

The mechanism of action of these compounds can be diverse. For example, some compounds with the trifluoromethyl (TFM, -CF3) group have been found to exhibit numerous pharmacological activities .

Safety and Hazards

These compounds can pose various safety and hazard risks. For instance, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate is considered hazardous and can cause skin irritation, serious eye damage, and may be fatal if inhaled .

Future Directions

While specific future directions for “5-(Chloro[4-(trifluoromethyl)phenyl]methyl)-1,3-benzodioxole” are not available, similar compounds with the trifluoromethyl group are undergoing clinical trials for use as pharmaceuticals .

Properties

IUPAC Name

5-[chloro-[4-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O2/c16-14(9-1-4-11(5-2-9)15(17,18)19)10-3-6-12-13(7-10)21-8-20-12/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZNLXUXZBTCCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C3=CC=C(C=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloro[4-(trifluoromethyl)phenyl]methyl)-1,3-benzodioxole
Reactant of Route 2
5-(Chloro[4-(trifluoromethyl)phenyl]methyl)-1,3-benzodioxole
Reactant of Route 3
5-(Chloro[4-(trifluoromethyl)phenyl]methyl)-1,3-benzodioxole

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